molecular formula C15H20O B1674272 Isofuranodiene CAS No. 19912-61-9

Isofuranodiene

Cat. No. B1674272
CAS RN: 19912-61-9
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-HZAVHUKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Isofuranodiene is isolated from the essential oil of Smyrnium olusatrum (Apiaceae), also known as wild celery . The isolation process involves the crystallization of the essential oil .


Molecular Structure Analysis

The molecular formula of Isofuranodiene is C15H20O . Its average mass is 216.319 Da and its monoisotopic mass is 216.151413 Da .


Chemical Reactions Analysis

Isofuranodiene is a thermosensitive molecule that undergoes Cope rearrangement, giving the less active isomer curzerene . To stabilize it chemically, isofuranodiene is encapsulated in stable microemulsions at two concentrations (ME 750: 0.75%, ME 375: 0.375%) .


Physical And Chemical Properties Analysis

Isofuranodiene has a density of 0.9±0.1 g/cm3, a boiling point of 309.6±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.8±3.0 kJ/mol and its flash point is 137.1±6.1 °C .

Scientific Research Applications

Mosquito Larvicidal Agent

  • Isofuranodiene has been evaluated for its potential as a botanical insecticide, particularly against mosquito larvae. Encapsulation in microemulsions enhances its effectiveness and stability, showing significant larval mortality and decreased adult mosquito emergence. Importantly, it exhibits minimal impact on non-target organisms like Daphnia magna (water flea) and Eisenia fetida (earthworm) (Pavela et al., 2019).

Anticancer Activity

  • Isofuranodiene shows promise as an antiproliferative agent. Its interactions with silver(I) and copper(II) ions were found to stabilize its chemical structure, enhancing its biological activities against human tumor cell lines. It also demonstrates inhibitory effects on DHFR (DiHydroFolateReductase) from Escherichia coli (Maggi et al., 2017).

Delivery Vectors for Enhanced Activity

  • The encapsulation of isofuranodiene in nanostructured liquid crystalline particles has been shown to preserve its structure and enhance its anticancer activity, particularly in breast cancer cell lines (Pisani et al., 2020).

Insecticidal Properties

  • Isofuranodiene displays insecticidal properties, evidenced by its toxicity against stored-product insects like the larger grain borer and the khapra beetle. It demonstrates potential as a green tool for pest control (Kavallieratos et al., 2020).

Protective Effects on Liver Injury

  • In a study with rats, isofuranodiene showed a protective effect against d-galactosamine/lipopolysaccharide-induced liver injury. This suggests its potential as a functionalfood ingredient for the prevention and treatment of liver diseases (Li et al., 2016).

Neuroprotective Agent

  • Isofuranodiene has been identified as a neuritogenic compound, stimulating neuritogenesis in rat neuronal cells. This suggests its potential as a neurotrophic and neuroprotective agent, warranting further investigation for protection against neurodegenerative diseases (Mustafa et al., 2016).

Antiprotozoal Activity

  • The essential oils of Smyrnium olusatrum, particularly isofuranodiene, have shown inhibitory effects against Trypanosoma brucei, the parasite causing human African trypanosomiasis (HAT). Isofuranodiene exhibited significant and selective inhibitory activity, suggesting its potential application as an antiprotozoal agent (Petrelli et al., 2017).

Stroke Protective Effects

  • A study on rats demonstrated that pre-treatment with isofuranodiene significantly reduced inflammatory responses and oxidative stress in a model of ischemic stroke. This highlights its potential as a lead compound for new treatments of brain ischemia (Yousefi-Manesh et al., 2021).

Safety And Hazards

The safety data sheet for Isofuranodiene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isofuranodiene shows promise as a lead compound for the discovery of new treatments for brain ischemia . Further pharmacokinetic and toxicological studies are needed to validate its potential .

properties

IUPAC Name

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXHYHOJPKFEK-ADUATRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isofuranodiene

CAS RN

19912-61-9, 57566-47-9
Record name Furanodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofuranodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isofuranodiene
Reactant of Route 2
Isofuranodiene
Reactant of Route 3
Isofuranodiene
Reactant of Route 4
Isofuranodiene
Reactant of Route 5
Isofuranodiene
Reactant of Route 6
Isofuranodiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.